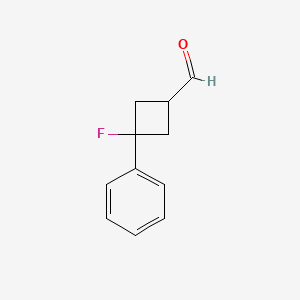

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Description

BenchChem offers high-quality 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

3-fluoro-3-phenylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H11FO/c12-11(6-9(7-11)8-13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |

InChI Key |

JVRWMQVENDPISM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Structural Advantage in Medicinal Chemistry

The strategic incorporation of fluorine and conformationally restricted scaffolds are cornerstone tactics in modern drug discovery.[1][2] 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde emerges as a compound of significant interest, embodying a trifecta of desirable characteristics for the medicinal chemist: a reactive aldehyde handle for diverse chemical transformations, a rigid cyclobutane core to enforce specific pharmacophoric geometries, and the unique physicochemical modulations offered by a fluorine atom and a phenyl group.[3][4] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and analytical characterization, grounded in both established principles and predictive methodologies.

The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The phenyl group introduces potential for aromatic interactions and further metabolic pathways, while the cyclobutane ring offers a three-dimensional scaffold that deviates from the often-explored flat aromatic systems.[3] The aldehyde functionality serves as a versatile precursor for a myriad of derivatives, including amines, alcohols, and extended carbon chains.[3]

Molecular Structure and Physicochemical Properties

The structure of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, with CAS number 1784847-03-5, presents the possibility of cis and trans diastereomers, arising from the relative orientation of the fluorine/phenyl and carbaldehyde substituents on the cyclobutane ring. This stereochemical relationship is a critical determinant of the molecule's overall shape and, consequently, its biological activity and physicochemical properties.[5]

Predicted Physicochemical Data

In the absence of extensive experimental data for this specific molecule, a combination of data from analogous compounds and computational prediction tools provides a robust estimation of its key physicochemical properties. These predictions are invaluable for initial assessment and experimental design.

| Property | Predicted Value | Notes and Rationale |

| Molecular Formula | C₁₁H₁₁FO | |

| Molecular Weight | 178.20 g/mol | |

| CAS Number | 1784847-03-5 | [6] |

| XLogP3-AA | 2.1 | The presence of the phenyl group significantly increases lipophilicity compared to the non-phenylated analog. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Consistent with the presence of an aldehyde functional group. |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen acts as a hydrogen bond acceptor. |

| Rotatable Bond Count | 2 | The bonds connecting the phenyl and carbaldehyde groups to the cyclobutane ring are rotatable. |

Data generated using computational prediction tools and extrapolated from related compounds.

Synthesis and Reactivity

The most logical and established synthetic route to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is the oxidation of its corresponding primary alcohol, (3-fluoro-3-phenylcyclobutyl)methanol.[7] The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation to the carboxylic acid.

Synthetic Workflow

Caption: General synthetic workflow for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

Experimental Protocol: Oxidation of (3-fluoro-3-phenylcyclobutyl)methanol

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a commonly used mild oxidizing agent.

-

Reaction Setup: To a stirred solution of (3-fluoro-3-phenylcyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts. Wash the celite pad thoroughly with additional DCM.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM is crucial as the presence of water can lead to the formation of gem-diols and other side products.

-

Inert Atmosphere: An inert atmosphere prevents the potential for oxidation of the aldehyde product by atmospheric oxygen.

-

Mild Oxidizing Agent: PCC is chosen for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Other suitable reagents include Dess-Martin periodinane (DMP) or a Swern oxidation, each with their own advantages and work-up procedures.[8][9]

Chemical Reactivity

The electron-withdrawing inductive effect of the fluorine atom, transmitted through the cyclobutane ring, increases the electrophilicity of the carbonyl carbon.[7] This enhanced reactivity makes the aldehyde susceptible to a variety of nucleophilic addition reactions, which are central to its utility as a synthetic building block.[3]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted chemical shifts provide a guide for spectral interpretation.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment and Rationale |

| ¹H | ~9.8 | s | - | Aldehydic proton (CHO). Deshielded due to the electronegativity of the oxygen atom.[10] |

| ~7.3-7.5 | m | - | Aromatic protons (C₆H₅). | |

| ~2.5-3.5 | m | - | Cyclobutane ring protons. The exact shifts and multiplicities will be complex due to diastereotopicity and coupling to fluorine. | |

| ¹³C | ~200 | d | ~2-5 Hz (²JCF) | Carbonyl carbon (C=O). The small doublet arises from two-bond coupling to fluorine. |

| ~125-140 | m | - | Aromatic carbons. | |

| ~90 | d | ~200-250 Hz (¹JCF) | Carbon bearing the fluorine (C-F). The large doublet is due to one-bond coupling.[11] | |

| ~30-50 | m | - | Other cyclobutane ring carbons. | |

| ¹⁹F | ~-180 to -210 | m | - | Fluorine atom. The multiplicity will depend on the coupling to the adjacent protons. The chemical shift is influenced by the phenyl group and the aldehyde functionality.[1][12][13][14] |

Predicted data generated using NMR prediction software and trends from analogous compounds.[15][16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Vibration |

| ~3050-3020 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) |

| ~1720 | Aldehyde C=O stretch (strong) |

| ~1600, ~1490 | Aromatic C=C stretch |

| ~1150-1050 | C-F stretch (strong) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 178.20. Characteristic fragmentation patterns for cyclobutane derivatives often involve ring opening, while aldehydes can undergo McLafferty rearrangement if a gamma-hydrogen is available. The presence of the phenyl group will also lead to characteristic aromatic fragment ions.[19]

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the aldehyde itself, direct analysis by HPLC with UV detection can be challenging. Pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a chromophoric tag, enabling sensitive detection and quantification.

HPLC Method Workflow:

Caption: Workflow for HPLC analysis with pre-column derivatization.

Safety and Handling

While specific toxicity data for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. As with many organic fluorinated compounds, thermal decomposition can release hazardous substances such as hydrogen fluoride. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde stands as a promising and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, a conformationally rigid cyclobutane core, and the modulating effects of fluorine and phenyl substituents provides a rich platform for chemical exploration. The predictive data and general experimental protocols outlined in this guide offer a solid foundation for researchers to incorporate this valuable scaffold into their synthetic programs. As with any novel compound, the predicted properties should be validated through rigorous experimental characterization.

References

-

Simulate and predict NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]

-

Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved March 7, 2026, from [Link]

-

NMR Links and Resources. (n.d.). University of Guelph, Advanced Analysis Centre. Retrieved March 7, 2026, from [Link]

- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024).

- Bergazin, T. D. (2022).

-

Physicochemical Properties Prediction Service. (n.d.). CD ComputaBio. Retrieved March 7, 2026, from [Link]

- The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applic

- Introduction to 3-Fluorocyclobutane-1-carbaldehyde. (2025). BenchChem.

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved March 7, 2026, from [Link]

-

Predict 1H NMR spectra. (n.d.). Cheminfo.org. Retrieved March 7, 2026, from [Link]

- A Comparative Analysis of 3-Fluorocyclobutane-1-carbaldehyde and 3,3-difluorocyclobutane-1. (2025). BenchChem.

-

The 1H NMR spectrum of compound 3. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved March 7, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved March 7, 2026, from [Link]

- Chernykh, A. V., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2019(10), 2015-2023.

-

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

- The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applic

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Ultrafast 19F MAS NMR. (2022).

-

1H-NMR spectrum of compound (14). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved March 7, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved March 7, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

- Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492.

-

3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved March 7, 2026, from [Link]

-

Oxidation of Alcohols with Tripropylammonium Fluorochromate, (C3H7)3NH[CrO3F] Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

(3,3-Difluorocyclobutyl)methanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

2-Propenal, 3-phenyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

- Vatèle, J.-M. (2006). Yb(OTf)3-Catalyzed Oxidation of Alcohols with Iodosylbenzene Mediated by TEMPO. Synlett, 2006(12), 2055-2058.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. app.nmrium.com [app.nmrium.com]

- 4. 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1784847-03-5|3-Fluoro-1-phenylcyclobutane-1-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Yb(OTf)3-Catalyzed Oxidation of Alcohols with Iodosylbenzene Mediated by TEMPO [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. colorado.edu [colorado.edu]

- 15. Simulate and predict NMR spectra [nmrdb.org]

- 16. NMR Links and Resources | Advanced Analysis Centre [uoguelph.ca]

- 17. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 18. Predict 1H NMR spectra [cheminfo.org]

- 19. 2-Propenal, 3-phenyl- [webbook.nist.gov]

Stability of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde under different conditions

This guide provides a comprehensive technical analysis of the stability, handling, and degradation pathways of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde . It is designed for medicinal chemists and process scientists requiring high-fidelity data for synthesis and storage.

CAS Number: 1784847-03-5 (Analogous Reference) Molecular Formula: C₁₁H₁₁FO Molecular Weight: 178.21 g/mol

Executive Summary

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is a conformationally restricted building block used to introduce bioisosteric phenyl/fluorine motifs. Its stability is governed by three competing structural tensions: aldehyde oxidation susceptibility , cyclobutane ring strain , and benzylic fluoride lability .

Core Handling Directive:

-

Primary Risk: Rapid oxidation to carboxylic acid upon air exposure.

-

Secondary Risk: C1-epimerization (cis/trans scrambling) under basic or acidic stress.

-

Tertiary Risk: Dehydrofluorination (elimination) driven by the benzylic cation stabilization.

-

Storage: Store at -20°C under Argon . Avoid protic solvents for long-term storage.

Structural Stability Analysis

The molecule possesses three distinct "zones of instability" that dictate its behavior under stress.

Zone A: The Aldehyde (C1 Position)

Like most aliphatic aldehydes, this moiety is the primary failure point. It undergoes auto-oxidation to 3-fluoro-3-phenylcyclobutane-1-carboxylic acid in the presence of atmospheric oxygen. This process is accelerated by light and transition metal impurities.

Zone B: The Epimerizable Center (C1)

The aldehyde is attached to a strained cyclobutane ring. The C1 proton is acidic (pKa ~17).

-

Thermodynamics: The molecule exists as cis and trans diastereomers. The trans isomer (phenyl and aldehyde on opposite faces) is generally thermodynamically favored to minimize steric repulsion, though dipole-dipole interactions between the C-F bond and the carbonyl can influence this equilibrium.

-

Risk: Exposure to weak bases (e.g., Et₃N, K₂CO₃) or Lewis acids causes rapid equilibration, potentially altering the diastereomeric ratio (dr) of a purified sample.

Zone C: The Benzylic Fluoride (C3 Position)

The fluorine atom is geminal to a phenyl group.

-

Mechanistic Insight: Unlike a standard alkyl fluoride, this is a benzylic fluoride . The carbon-fluorine bond is weakened by the ability of the phenyl ring to stabilize a developing positive charge (carbocation character) at C3.

-

Solvolysis Risk: In the presence of strong Lewis acids or protic acids, the fluoride can leave (S_N1 pathway), leading to ring opening or elimination to a styrene-like derivative.

Degradation Pathways & Stress Testing

The following diagram maps the chemical fate of the molecule under various stress conditions.

Figure 1: Primary degradation pathways. Oxidation is the most immediate threat, followed by base-catalyzed epimerization.

Experimental Protocols

Protocol A: Quality Control & Purity Assessment

Before using the reagent in synthesis, validate its integrity using this multi-modal approach.

| Method | Target Parameter | Acceptance Criteria |

| 1H NMR (CDCl₃) | Aldehyde Proton: δ 9.5–9.8 ppm (d/s) Acid Impurity: Broad singlet >10 ppm | Aldehyde integral > 95% relative to acid. |

| 19F NMR | C-F Integrity: Single peak (or two for diastereomers) at δ -130 to -160 ppm. | Absence of free fluoride (δ -120 ppm) or HF. |

| TLC | Polarity Check: Aldehyde is less polar than acid. | Single spot. Stain with KMnO₄ (oxidizes aldehyde) or DNP (orange hydrazone). |

Protocol B: Optimal Storage Conditions

-

Vessel: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than N₂).

-

Temperature: -20°C is ideal. 4°C is acceptable for active use (< 1 month).

-

Desiccant: Store vial inside a secondary jar containing Drierite or Silica Gel to prevent hydration.

Protocol C: Safe Synthesis/Workup (If preparing freshly)

If synthesizing via oxidation of (3-fluoro-3-phenylcyclobutyl)methanol:

-

Oxidant Choice: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . Avoid Jones Reagent (CrO₃/H₂SO₄) as the strong acid will trigger defluorination/epimerization.

-

Quench: Use saturated NaHCO₃/Na₂S₂O₃. Crucial: Keep the quench pH near neutral (7-8). High pH (>10) during workup causes epimerization.

-

Isolation: Do not distill at high temperatures. Purify via rapid silica chromatography (neutralized silica) or use crude if purity >90%.

Handling Decision Tree

Use this logic flow to determine the suitability of your current batch.

Figure 2: Decision logic for assessing reagent quality prior to synthesis.

References

-

BenchChem. 3-Fluorocyclobutane-1-carbaldehyde: Technical Data & Safety Profile. Retrieved from

-

ChemScene. 3-(Benzyloxy)-1-fluorocyclobutane-1-carbaldehyde Product Sheet. Retrieved from

-

Mykhailiuk, P. K. "Generation of C1-C3 substituted cyclobutanes for medicinal chemistry."[1] European Journal of Organic Chemistry, 2015. (Contextual grounding on fluorinated cyclobutane stability).

-

Grygorenko, O. O., et al. "Cyclobutanes in Drug Discovery." Bioorganic & Medicinal Chemistry, 2020.[2] (Review of conformational restriction and stability).

Sources

Strategic Integration of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving clinical success rates. The incorporation of sp3-rich, conformationally restricted scaffolds enhances target specificity, reduces off-target toxicity, and improves overall physicochemical properties. Among these privileged scaffolds,1[1].

This technical guide explores the application of2[2], a highly functionalized intermediate. By merging the rigid geometry of a cyclobutane ring with the metabolic shielding of a fluorine atom and the synthetic versatility of an aldehyde, this molecule serves as a premier building block for Fragment-Based Drug Discovery (FBDD) and late-stage lead optimization.

Structural Rationale & Physicochemical Profiling

The architecture of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is not arbitrary; it combines three distinct chemical features, each serving a specific mechanistic purpose in drug design:

-

The Cyclobutane Core: Unlike the rigid planarity of cyclopropanes,1[1]. This puckering projects substituents into distinct 3D vectors, allowing the molecule to effectively fill hydrophobic pockets that planar aromatics cannot reach.

-

The Fluorine-Phenyl Motif: 3[3]. By placing a highly electronegative fluorine atom at the 3-position alongside a phenyl ring, the scaffold gains a strong C-F bond that resists cytochrome P450 (CYP450) mediated oxidative metabolism, while simultaneously enhancing passive membrane permeability.

-

The Carbaldehyde Handle: The highly electrophilic nature of the aldehyde group makes it an ideal handle for late-stage derivatization, enabling rapid library generation through reductive aminations, Wittig olefinations, or Grignard additions.

Data Presentation: Physicochemical Profiling

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Formula | C11H11FO | Low molecular weight (178.20 g/mol ) is ideal for FBDD, leaving ample room for target-specific functionalization. |

| Ring Conformation | Puckered (~30° dihedral angle) | Projects the aldehyde and fluoro-phenyl groups in distinct 3D vectors, escaping "flatland" binding limitations. |

| Fluorine Substitution | Electronegative, stable C-F bond | 4[4]. |

| Lipophilicity (LogP) | Increased relative to des-fluoro | Improves passive membrane permeability and enhances hydrophobic pocket binding interactions. |

| Aldehyde Reactivity | High electrophilicity | Enables rapid, high-yielding late-stage functionalization without requiring harsh coupling conditions. |

Application in Drug Design (Mechanistic Causality)

When optimizing a hit compound, linear or flexible aliphatic chains often suffer from high entropic penalties upon binding and rapid metabolic clearance. Substituting these flexible regions with a 3-fluoro-3-phenylcyclobutane moiety rigidifies the pharmacophore.

The logic flow below illustrates how this scaffold is integrated into an optimization pipeline. By locking the conformation, the entropic penalty of binding is minimized. The subsequent derivatization of the aldehyde handle allows chemists to probe adjacent binding sub-pockets systematically.

Figure 1: Workflow of structural optimization utilizing the fluorinated cyclobutane scaffold.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and the specific analytical techniques required to validate the transformation before proceeding.

Protocol A: Reductive Amination for Pharmacophore Installation

This protocol is used to install basic amine pharmacophores (e.g., piperazines, morpholines) onto the cyclobutane core.

-

Imine Formation:

-

Action: Combine 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 eq) and the target secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

-

Causality: DCE is selected as a non-coordinating, aprotic solvent that facilitates iminium ion formation without competing for hydrogen bonding or participating in side reactions.

-

-

Selective Reduction:

-

Action: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours.

-

Causality: NaBH(OAc)3 is a mild reducing agent. The electron-withdrawing acetoxy groups reduce its nucleophilicity, ensuring it selectively reduces the protonated iminium intermediate rather than the unreacted starting aldehyde, thereby minimizing unwanted alcohol byproducts.

-

-

Quench & Workup:

-

Action: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM).

-

Causality: The basic quench neutralizes the acetic acid byproduct and deprotonates the newly formed amine, driving it into the organic phase during extraction.

-

-

System Validation:

-

Action: Perform LC-MS (ESI+) to confirm the presence of the[M+H]+ parent ion. Conduct 1H NMR (CDCl3) to verify the disappearance of the aldehyde proton signal (typically ~9.8 ppm) and the appearance of the new benzylic/aliphatic amine protons.

-

Protocol B: Wittig Olefination for Chain Extension

This protocol is utilized when the medicinal chemist needs to "grow" the molecule to reach a distant hydrogen bond donor/acceptor in the target protein.

-

Ylide Generation:

-

Action: Suspend the desired alkyltriphenylphosphonium bromide salt (1.2 eq) in anhydrous THF at -78°C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30 minutes.

-

Causality: NaHMDS is a strong, highly sterically hindered, non-nucleophilic base. It ensures complete deprotonation of the phosphonium salt to form the ylide without acting as a nucleophile that could attack the aldehyde in the subsequent step.

-

-

Aldehyde Addition:

-

Action: Add a solution of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 eq) in THF dropwise to the ylide at -78°C. Allow to warm to room temperature overnight.

-

Causality: Dropwise addition at cryogenic temperatures controls the exothermic nature of the cycloaddition intermediate (oxaphosphetane) formation, preventing homocoupling or degradation of the sensitive aldehyde.

-

-

System Validation:

-

Action: Purify via flash chromatography. Use 1H NMR to confirm the formation of the alkene (multiplets at 5.0-6.0 ppm) and determine the E/Z stereoisomer ratio based on the coupling constants (J values) of the vinylic protons.

-

Pharmacokinetic & Metabolic Implications

A primary cause of failure in clinical trials is poor pharmacokinetics, often driven by rapid hepatic clearance. Unsubstituted phenyl rings or simple alkyl chains are notorious "soft spots" for Cytochrome P450 (CYP450) enzymes, which rapidly oxidize these sites to form hydroxylated metabolites that are quickly excreted.

By utilizing the 3-Fluoro-3-phenylcyclobutane scaffold, medicinal chemists actively engineer metabolic resistance into the molecule. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). When the CYP450 active site attempts to oxidize the 3-position of the cyclobutane ring, the fluorine atom provides a severe steric and electronic block, effectively shutting down this metabolic pathway and prolonging the drug's half-life.

Figure 2: Comparative metabolic pathways demonstrating CYP450 resistance via fluorination.

References

- Source: PMC (NIH)

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- In-Depth Technical Guide: 3-(2-Fluorophenyl)

- CAS: 2091272-29-4, 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Source: Bidepharm URL

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS:2137073-08-4, Rel-(1r,3r)-3-fluoro-1-phenylcyclobutane-1-carbaldehyde-毕得医药 [bidepharm.com]

- 3. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Biological activity screening of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde derivatives

From Library Synthesis to Biological Validation

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (

-

Conformational Rigidity: The cyclobutane ring locks exit vectors, reducing the entropic penalty of binding.

-

Metabolic Blocking: The geminal fluorine at the C3 position protects the benzylic carbon from oxidative metabolism (CYP450).

-

Lipophilicity Modulation: The fluorine atom modulates the

and lowers the basicity of distal amines, improving membrane permeability.

This guide details the technical workflow for screening libraries derived from this scaffold, moving from chemical derivatization to rigorous biological and ADME profiling.

Module 1: Chemical Space & Library Derivatization

Before biological screening can occur, the aldehyde "handle" must be converted into bioactive chemotypes. The aldehyde itself is rarely the final drug due to reactivity; it is the precursor for the screening library.

1.1 Stereochemical Considerations

The 3-fluoro-3-phenylcyclobutane core exists as cis and trans diastereomers relative to the aldehyde and the phenyl ring.

-

Critical Directive: Biological activity is often stereospecific. Screening mixtures of cis/trans isomers can mask potency.

-

Protocol: Ensure the starting material is diastereomerically pure or separate isomers immediately after derivatization using Chiral SFC (Supercritical Fluid Chromatography).

1.2 Primary Derivatization Pathways

The aldehyde is most effectively utilized in Reductive Amination to generate a library of secondary and tertiary amines, which are common pharmacophores in GPCR and Kinase inhibitors.

| Reaction Type | Target Motif | Reagents | Strategic Value |

| Reductive Amination | Amines | Generates basic amines for salt bridges; high Fsp3 score. | |

| Wittig/Horner | Alkenes/Linkers | Phosphonium salts, KOtBu | Extends carbon chain; creates Michael acceptors (covalent inhibitors). |

| Oxime Formation | Oxime Ethers | Improves hydrolytic stability compared to imines; explores H-bond acceptors. | |

| Strecker Reaction | Access to non-natural amino acids. |

Module 2: Biological Screening Workflow

This section outlines a self-validating screening cascade designed to identify hits from the derivatized library. We assume a generic target (e.g., a cytosolic kinase or membrane-bound GPCR) to demonstrate the logic.

2.1 Primary Screen: High-Throughput Single-Point Assay

Objective: Rapidly filter the library (e.g., 500–1000 derivatives) for activity at a fixed concentration (typically 10

-

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Why: TR-FRET is robust against autofluorescence, which can be an issue with some phenyl-rich small molecules.

Protocol 2.1: TR-FRET Assay Setup

-

Preparation: Dispense 50 nL of compound (in DMSO) into 384-well low-volume plates using an acoustic dispenser (e.g., Echo 550).

-

Reagent Addition: Add 5

of Target Protein (tagged, e.g., His-tag) + Fluorophore-labeled Tracer/Antibody. -

Incubation: Incubate for 60 minutes at RT in the dark.

-

Readout: Measure fluorescence ratio (

) on a multimode plate reader (e.g., EnVision). -

Validation: Z-factor must be

. Include "Min" (DMSO) and "Max" (Reference Inhibitor) controls on every plate.

2.2 Secondary Screen: Dose-Response & Orthogonal Validation

Hits (

-

Orthogonal Assay: Thermal Shift Assay (TSA/DSF).

-

Logic: To confirm that the inhibitor actually binds to the target (stabilizing it) rather than acting as a false-positive aggregator or interfering with the FRET signal.

Protocol 2.2: Thermal Shift Assay (DSF)

-

Mix protein (

) with SYPRO Orange dye (5x) and compound ( -

Run a melt curve (

to -

Analysis: A positive shift in melting temperature (

) confirms physical binding. The rigid cyclobutane core often yields distinct

Module 3: ADME & Physicochemical Profiling (The Fluorine Advantage)

This is the most critical module for this specific scaffold. The 3-Fluoro-3-phenyl motif is designed to solve metabolic issues.

3.1 Metabolic Stability (Microsomal Stability)

The benzylic position of a phenyl ring is a "metabolic soft spot" prone to hydroxylation. The fluorine at C3 blocks this.

Comparative Logic:

-

Control: 3-phenylcyclobutane (non-fluorinated).

-

Test: 3-Fluoro-3-phenylcyclobutane.

-

Expectation: The fluorinated analog should show significantly lower intrinsic clearance (

) in liver microsomes.

Protocol 3.1: Microsomal Stability Assay

-

Incubation: Incubate compound (

) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at -

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Slope

3.2 Lipophilicity (LogD) and Permeability

Fluorination increases lipophilicity compared to Hydrogen but decreases it compared to a Methyl group, while often lowering the

-

Assay: PAMPA (Parallel Artificial Membrane Permeability Assay).

-

Target: Effective Permeability (

)

Visualization: Screening Logic & Workflow

The following diagram illustrates the critical path from the aldehyde building block to a validated lead, highlighting the decision gates.

Caption: Figure 1. Integrated screening workflow for 3-Fluoro-3-phenylcyclobutane derivatives, emphasizing stereochemical control and ADME validation.

Comparative Data: The Fluorine Effect[2][3]

The following table summarizes the expected impact of substituting the C3-position on the cyclobutane ring, based on aggregate medicinal chemistry data [1][2].

| Property | -H (Unsubstituted) | -F (Fluorinated) | -CH3 (Methylated) |

| Metabolic Stability | Low (Benzylic oxidation) | High (C-F bond blocks oxidation) | Medium (Methyl oxidation) |

| Conformation | Puckered | Puckered (Rigidified) | Puckered |

| Lipophilicity ( | Reference (0) | +0.1 to +0.2 | +0.5 to +0.7 |

| Basicity of Amine ( | Reference | -1.0 to -2.0 units (Inductive effect) | Minimal change |

| H-Bond Capacity | None | Weak Acceptor | None |

References

-

Mykhailiuk, P. K. (2020).[2][3][4] 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Link

-

BenchChem. (2025).[5] The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry. BenchChem Technical Guides. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Enamine Ltd. (2024). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Enamine Building Block Collections. Link

-

Garrido-Garcia, P., et al. (2025).[6] Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres. Nature Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Diastereoselective Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field Application: Synthesis of conformationally restricted, fluorinated bioisosteres for drug discovery.

Executive Summary & Stereochemical Clarification

The incorporation of fluorinated cyclobutanes into small-molecule therapeutics is a premier strategy for improving metabolic stability, modulating lipophilicity, and optimizing spatial trajectories in drug design [1, 2].

A Critical Note on Stereochemistry: The target molecule, 3-fluoro-3-phenylcyclobutane-1-carbaldehyde, possesses an internal plane of symmetry (

This application note details a robust, self-validating 4-step protocol to synthesize cis-3-fluoro-3-phenylcyclobutane-1-carbaldehyde, leveraging steric approach control and stereospecific fluorination dynamics.

Mechanistic Causality & Experimental Design (E-E-A-T)

Do not treat cyclobutane functionalization as standard acyclic or cyclohexyl chemistry. The ring strain (~26 kcal/mol) and rapid puckering equilibrium dictate the reaction pathways.

-

Step 1: Grignard Addition (Steric Approach Control): The nucleophilic addition of phenylmagnesium bromide to methyl 3-oxocyclobutane-1-carboxylate favors attack from the less sterically hindered face. The pseudo-equatorial attack is preferred, establishing the initial cis relationship between the hydroxyl group and the carboxylate.

-

Step 2: Deoxyfluorination (Ion-Pair Dynamics): Treatment of the tertiary cyclobutanol with Diethylaminosulfur trifluoride (DAST) proceeds via an alkoxysulfurane intermediate. Due to the tertiary nature of the carbon and the stabilizing effect of the phenyl ring, C–O cleavage occurs to form a transient cyclobutyl cation [1]. The stereochemical outcome is dictated by a tight ion-pair mechanism where the fluoride counter-ion attacks face-selectively, favoring the cis-fluoro isomer.

-

Step 3 & 4: Reduction and Oxidation: The ester is reduced to the primary alcohol using DIBAL-H at cryogenic temperatures to prevent epimerization at the C1 position. Subsequent Dess-Martin Periodinane (DMP) oxidation reliably yields the aldehyde without over-oxidation or retro-aldol-type ring opening.

Synthetic Workflow & Mechanistic Visualizations

Fig 1. Four-step diastereoselective synthetic workflow for 3-fluoro-3-phenylcyclobutane-1-carbaldehyde.

Fig 2. Stereochemical dynamics of the DAST-mediated deoxyfluorination of tertiary cyclobutanols.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reaction: Dissolve methyl 3-oxocyclobutane-1-carboxylate (10.0 mmol, 1.0 eq) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Dropwise add Phenylmagnesium bromide (1.0 M in THF, 12.0 mL, 1.2 eq) over 15 minutes. Maintain stirring at -78 °C for 2 hours, then allow to warm to room temperature over 1 hour.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to afford the product as a colorless oil.

Step 2: Synthesis of cis-Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate

-

Setup: In a rigorously dried 100 mL flask under N₂, dissolve the tertiary alcohol from Step 1 (8.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (30 mL). Cool to -78 °C.

-

Fluorination: Add DAST (12.0 mmol, 1.5 eq) dropwise via syringe. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to stir at room temperature for 12 hours. Caution: DAST is highly reactive and releases HF upon contact with moisture.

-

Workup: Cool the mixture to 0 °C and quench dropwise with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with CH₂Cl₂ (3 × 25 mL). Dry the combined organics over Na₂SO₄ and concentrate.

-

Diastereomeric Separation: Isolate the cis-isomer via careful silica gel chromatography (Hexanes/EtOAc, 95:5). The cis-isomer typically elutes slightly faster than the trans-isomer. Verify stereochemistry via ¹⁹F and NOESY NMR [2].

Step 3: Synthesis of cis-(3-Fluoro-3-phenylcyclobutyl)methanol

-

Reduction: Dissolve the pure cis-ester (5.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and cool to -78 °C under N₂.

-

Addition: Add DIBAL-H (1.0 M in hexanes, 12.5 mL, 2.5 eq) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C for 30 minutes.

-

Workup: Quench by adding 1 mL of MeOH, followed by 15 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature for 2 hours until two clear layers form. Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the primary alcohol, which is used without further purification.

Step 4: Synthesis of cis-3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

-

Oxidation: Dissolve the alcohol from Step 3 (4.5 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (25 mL) and cool to 0 °C.

-

Addition: Add Dess-Martin Periodinane (DMP) (5.4 mmol, 1.2 eq) in one portion. Stir at 0 °C for 10 minutes, then allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (20 mL). Stir vigorously until the organic layer is clear. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via short-pad silica gel chromatography (Hexanes/EtOAc, 9:1) to afford the target aldehyde as a volatile, pale-yellow oil. Store at -20 °C under argon to prevent autoxidation.

Quantitative Data Summary

| Reaction Step | Reagents & Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Key Analytical Marker |

| 1. Grignard Addition | PhMgBr, THF, -78 °C to RT | 86% | 75:25 | ¹H NMR: Disappearance of ketone C=O |

| 2. Deoxyfluorination | DAST, CH₂Cl₂, -78 °C to RT | 68% | 80:20 | ¹⁹F NMR: ~ -145 ppm (s, 1F) |

| 3. Ester Reduction | DIBAL-H, THF, -78 °C to 0 °C | 92% | >99:1 (Retained) | ¹H NMR: 3.6 ppm (d, 2H, -CH₂OH) |

| 4. Alcohol Oxidation | DMP, CH₂Cl₂, 0 °C to RT | 94% | >99:1 (Retained) | ¹H NMR: 9.8 ppm (d, 1H, -CHO) |

Note: Yields represent isolated, analytically pure compounds. The dr in Step 2 is intrinsic to the DAST mechanism; the >99:1 dr in subsequent steps reflects the purity of the isolated cis-intermediate carried forward.

References

-

Title : Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids Source : European Journal of Organic Chemistry (2016) URL :[Link]

-

Title : GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold Source : European Journal of Organic Chemistry (2020) URL :[Link]

-

Title : Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation Source : Angewandte Chemie International Edition (2026) URL :[Link]

-

Title : Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration Source : Angewandte Chemie International Edition (2024) URL :[Link]

Application Note: Precision Wittig Olefination of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes general Wittig reaction principles with the specific steric and electronic requirements of the 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde scaffold.

Introduction & Strategic Analysis

The 3-Fluoro-3-phenylcyclobutane motif is a high-value bioisostere in modern drug discovery, often serving as a metabolically stable, conformationally restricted surrogate for cyclohexyl or piperidinyl groups. The incorporation of the geminal fluoro-phenyl group at C3 introduces unique electronic vectors and lipophilicity changes (

Performing a Wittig reaction on 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1) presents specific challenges that distinguish it from standard aliphatic aldehydes:

-

Epimerization Risk: The C1 proton (

to the aldehyde) is situated on a strained cyclobutane ring. Under strongly basic conditions or prolonged exposure to excess ylide, thermodynamic equilibration between cis and trans diastereomers (relative to the C3-phenyl group) can occur. -

Ring Strain & Stability: While the cyclobutane ring is generally robust, the presence of a benzylic fluoride (C3) creates a potential pathway for HF elimination to form a cyclobutene, particularly under high-temperature forcing conditions.

-

Steric Bulk: The puckering of the cyclobutane ring places the C3-phenyl group in a specific spatial orientation that may exert transannular steric effects during the formation of the oxaphosphetane intermediate.

Retrosynthetic Logic

The Wittig olefination is preferred over Horner-Wadsworth-Emmons (HWE) or Julia olefination for this substrate when non-stabilized ylides (to form Z-alkenes) or methylenation is required. The neutral conditions of the final alkene extrusion step minimize the risk of defluorination.

Critical Reaction Parameters

Base Selection

-

Potassium tert-butoxide (KOtBu): The Gold Standard. It is strong enough to deprotonate phosphonium salts but bulky enough to minimize nucleophilic attack on the aldehyde carbonyl or the cyclobutane ring.

-

Sodium Hexamethyldisilazide (NaHMDS): Recommended for base-sensitive substrates. Its low nucleophilicity prevents side reactions, and it can be used at -78°C.

-

Avoid: n-Butyllithium (n-BuLi) unless necessary. While effective for ylide generation, residual lithium salts can stabilize the betaine intermediate, complicating stereocontrol, and the high basicity increases epimerization risks.

Solvent System

-

Tetrahydrofuran (THF): Anhydrous.[1][2] The standard solvent for stabilizing ylides.

-

Additives: For "Instant Ylides," adding trace amounts of t-BuOH can catalyze the proton transfer without compromising the ylide.

Temperature Control[1][2][3]

-

Ylide Formation: 0°C to Room Temperature (RT).

-

Addition Step: -78°C to 0°C. Crucial: Adding the aldehyde at low temperature prevents immediate enolization/epimerization.

Experimental Protocol: Methylenation

Target: Conversion of aldehyde (1) to 1-vinyl-3-fluoro-3-phenylcyclobutane.

Materials

-

Substrate: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 equiv).

-

Reagent: Methyltriphenylphosphonium bromide (

) (1.2 equiv). -

Base: Potassium tert-butoxide (KOtBu) (1.0 M in THF) (1.25 equiv).

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

Step-by-Step Methodology

-

Ylide Generation (The "Instant" Method):

-

Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Charge with

(white solid). -

Cool to 0°C (ice bath).

-

Add KOtBu solution dropwise over 5 minutes.

-

Observation: The suspension will turn a characteristic bright yellow (canary yellow), indicating the formation of the methylenetriphenylphosphorane ylide.

-

Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

-

-

Aldehyde Addition:

-

Dissolve the aldehyde (1) in a minimal amount of anhydrous THF.

-

Critical Step: Cool the yellow ylide solution to -78°C (dry ice/acetone) if strict stereochemical retention is required. For robust substrates, 0°C is acceptable.

-

Add the aldehyde solution dropwise to the ylide.[2] The yellow color may fade slightly but should persist (indicating excess ylide).

-

-

Reaction Progression:

-

Allow the mixture to warm slowly to Room Temperature over 2 hours.

-

Monitoring: Check by TLC (Hexanes/EtOAc) or LC-MS. The aldehyde spot should disappear.

-

Note: If the color turns completely white/colorless before the reaction is done, quench and add more ylide (generated separately). Do not add base directly to the reaction mixture.

-

-

Workup:

-

Quench by adding saturated aqueous

(ammonium chloride) at 0°C.[2] -

Dilute with Diethyl Ether (

) or MTBE. (Ether is preferred for precipitating triphenylphosphine oxide, -

Wash organic layer with Water (2x) and Brine (1x).

-

Dry over

, filter, and concentrate in vacuo at <30°C (alkenes can be volatile).

-

-

Purification:

-

The major byproduct is solid

. Triturate the crude residue with cold Pentane/Hexanes; -

Purify the filtrate via Flash Column Chromatography (Silica Gel).

-

Eluent: 100% Hexanes

5% EtOAc/Hexanes.

-

Mechanistic Pathway & Logic[2][4]

The following diagram illustrates the reaction pathway, highlighting the critical "Oxaphosphetane" intermediate where stereochemistry is determined.

Caption: Mechanistic flow of the Wittig reaction. The irreversible collapse of the oxaphosphetane ring drives the reaction. Epimerization is the primary risk during the aldehyde addition phase.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Enolization of aldehyde | Use a less basic counter-ion (Li-free conditions). Switch to NaHMDS at -78°C. |

| Epimerization (cis/trans scrambling) | Reaction temperature too high | Ensure aldehyde addition is at -78°C. Quench immediately upon completion. |

| No Reaction (Aldehyde remains) | Ylide decomposition (moisture) | Ensure THF is anhydrous. Check KOtBu quality (should be white, not yellow/brown). |

| Product contaminated with Ph3P=O | Poor separation | Triturate crude with Pentane 3x before column. Use Hexanes-only flush initially. |

References

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–157. Link

-

BenchChem Application Note. (2025). Application Notes and Protocols for the Chiral Synthesis of Derivatives from 3-Fluorocyclobutane-1-carbaldehyde. Link

-

Kondratov, I. S., et al. (2015).[3] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(13), 2944–2952. Link

-

Grygorenko, O. O., et al. (2011). Cyclobutane-derived diamines for medicinal chemistry. Bioorganic & Medicinal Chemistry, 19(21), 6475-6481. Link

Sources

Application Note: Reductive Amination of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Abstract & Strategic Significance

The 3-fluoro-3-phenylcyclobutane scaffold has emerged as a high-value motif in medicinal chemistry. It serves as a conformationally restricted, lipophilic spacer that often improves metabolic stability compared to acyclic analogs due to the blocking of metabolic "soft spots" by the fluorine atom and the ring strain.

This Application Note details the reductive amination of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde . Unlike standard aliphatic aldehydes, this substrate presents specific challenges:

-

Stereochemical Integrity: The substrate exists as cis and trans diastereomers. Preserving the diastereomeric ratio (dr) during amination is critical for Structure-Activity Relationship (SAR) consistency.

-

Electronic Deactivation: The electron-withdrawing nature of the C3-fluorine atom enhances the electrophilicity of the aldehyde but can also influence the stability of the intermediate iminium ion.

-

Chemoselectivity: Avoiding direct reduction of the aldehyde to the alcohol (a common side reaction) while ensuring complete conversion to the amine.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), a system chosen for its mildness and high chemoselectivity for aldehydes in the presence of amines.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a direct reductive amination mechanism. Unlike sodium cyanoborohydride (

-

Hemiaminal/Imine Formation: The amine nucleophile attacks the carbonyl carbon of the aldehyde (1). Acid catalysis (AcOH) facilitates the elimination of water to form the iminium ion (2).

-

Hydride Transfer: STAB coordinates with the nitrogen or oxygen, delivering a hydride to the iminium carbon. The acetoxy groups reduce the reducing power of the boron, making it unreactive toward the neutral aldehyde but highly reactive toward the cationic iminium species.

Stereochemical Considerations

The 3-fluoro-3-phenylcyclobutane-1-carbaldehyde substrate possesses a plane of symmetry through C1 and C3 if the substituents were identical, but the phenyl/fluoro difference creates cis and trans isomers relative to the aldehyde at C1.

-

Risk: Enolization of the aldehyde (or imine tautomerization to enamine) could lead to epimerization at C1.

-

Mitigation: The STAB protocol operates at room temperature with weak acid catalysis, minimizing the thermodynamic equilibration of the C1 center.

Reaction Scheme Visualization

Caption: Mechanistic flow of STAB-mediated reductive amination. The rate-determining step is typically the reduction of the iminium ion.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde | Substrate | 1.0 | Store under N2; sensitive to oxidation.[1] |

| Amine (Primary or Secondary) | Nucleophile | 1.1 - 1.2 | Free base preferred. If HCl salt, add 1.0 eq TEA. |

| Sodium Triacetoxyborohydride (STAB) | Reductant | 1.4 - 1.5 | Moisture sensitive. Weigh quickly. |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Glacial. Essential for unreactive amines. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Anhydrous. THF is a viable alternative. |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Charge a flame-dried reaction vial with 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 equiv).

-

Dissolve in anhydrous DCE (concentration ~0.1 M).

-

Add the Amine (1.1 equiv).

-

Note: If the amine is a hydrochloride salt, add Triethylamine (TEA, 1.1 equiv) and stir for 10 minutes before adding the aldehyde.

-

-

Add Acetic Acid (1.0 equiv).

-

Expert Insight: While STAB reactions can proceed without acid, the cyclobutane aldehyde can be sterically encumbered. Acid catalysis accelerates imine formation, preventing the accumulation of unreacted aldehyde which could be reduced to the alcohol.

-

Step 2: Reductive Step 5. Stir the mixture at Room Temperature (RT) for 30–60 minutes to ensure equilibrium formation of the imine/hemiaminal. 6. Add STAB (1.4 equiv) portion-wise over 5 minutes.

- Caution: Mild effervescence may occur.

- Seal the vial and stir at RT under Nitrogen atmosphere.

- Duration: Typically 2–16 hours. Monitor by LCMS for the disappearance of the imine (M+H of product minus 2) and aldehyde.

Step 3: Quench & Workup 8. Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. 9. Extract the aqueous layer with DCM (3x). 10. Combine organic layers and wash with Brine (1x). 11. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification 12. The crude residue is typically a mixture of cis and trans amine isomers. 13. Flash Column Chromatography: Elute with Hexanes/Ethyl Acetate or DCM/MeOH (with 1% NH4OH) depending on polarity.

- Note: The cis and trans isomers often have distinct Rf values and can be separated at this stage if desired.

Analytical & Quality Control

Stereochemical Analysis

The starting aldehyde is often a mixture of diastereomers. The reductive amination usually preserves this ratio, but separation is possible.

-

1H NMR (CDCl3):

-

Look for the cyclobutane methine proton (H1) attached to the nitrogen.

-

Diagnostic: The splitting pattern and chemical shift of the H1 proton often differ between cis and trans.

-

19F NMR: The fluorine signal is highly sensitive to the chemical environment. Expect two distinct signals (around -150 to -220 ppm) corresponding to the two diastereomers.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of the cyclobutane ring. | Increase AcOH to 2.0 eq. Switch solvent to THF to increase solubility. |

| Aldehyde Reduction (Alcohol formation) | STAB added before imine formation. | Stir Aldehyde + Amine + AcOH for 1-2 hours before adding STAB. |

| Dialkylation (with primary amines) | Highly reactive amine. | Use a stepwise approach: Form imine in MeOH, then add NaBH4 (less selective but faster) or use excess amine (2-3 eq). |

| Defluorination | Harsh basic conditions or high heat. | Ensure reaction remains at RT. Avoid strong bases during workup (use NaHCO3, not NaOH). |

Workflow Diagram

Caption: Operational workflow for the reductive amination process.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

BenchChem. (2025).[1][6][7][8] The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols. BenchChem Application Notes. Link

-

Chernykh, A. V., et al. (2015).[9] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4971–4980. Link

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative Protocol). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. academia.edu [academia.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Use of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde as a building block for novel heterocycles

Application Note: Strategic Utilization of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in Heterocyclic Design

Executive Summary

This technical guide outlines the utility of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (FPC-CHO) as a high-value building block for medicinal chemistry. As drug discovery moves away from planar aromatic systems ("escaping flatland") to improve solubility and patentability, fluorinated saturated rings like cyclobutanes have emerged as critical scaffolds.

The 3-fluoro-3-phenyl substitution pattern offers a unique dual advantage:

-

Conformational Control: The cyclobutane ring adopts a puckered conformation, directing substituents into defined vectors that differ from cyclohexyl or phenyl analogs.

-

Metabolic Blocking: The fluorine atom at the C3 position blocks metabolic oxidation (a common liability at benzylic-like positions) while modulating the lipophilicity (LogP) of the phenyl ring.

This guide provides validated protocols for converting FPC-CHO into novel heterocycles, specifically focusing on imidazoles , oxazoles , and triazoles , alongside data on stability and handling.

Chemical Profile & Handling

Compound: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Structure: A cyclobutane ring substituted at C1 with a formyl group and at C3 with a fluorine and a phenyl group. Stereochemistry: Exists as cis and trans isomers (relative to the aldehyde and phenyl/fluorine groups). The cis isomer (aldehyde and phenyl on the same side) often predominates in thermodynamic equilibrium due to dipole minimization, but this is solvent-dependent.

| Property | Value / Note |

| Molecular Weight | ~178.2 g/mol |

| Appearance | Colorless to pale yellow oil |

| Storage | -20°C, under Argon/Nitrogen (Aldehydes are prone to air oxidation to carboxylic acids). |

| Solubility | Soluble in DCM, THF, MeOH, DMSO. |

| Stability | Sensitive to oxidation. Use immediately upon opening or repurify via bisulfite adduct if aged. |

Safety Note: Fluorinated cyclobutanes are generally non-explosive but should be treated as standard organic irritants. Perform all reactions in a fume hood.

Strategic Value: The "Puckered" Bioisostere

The cyclobutane ring is not planar; it puckers to relieve torsional strain. This creates a distinct angular projection for substituents.

Figure 1: Strategic positioning of the FPC scaffold as a bioisostere bridging the gap between aromatic and saturated systems.

Synthetic Protocols

The aldehyde functionality of FPC-CHO is the "warhead" for heterocycle construction. Below are three modular protocols.

Module A: Synthesis of 1,5-Disubstituted Imidazoles (Van Leusen Reaction)

Target: Accessing imidazole-based kinase inhibitors.

Mechanism: Reaction of the aldehyde with Tosylmethyl isocyanide (TosMIC) followed by amine condensation.

Protocol:

-

Reagents: FPC-CHO (1.0 equiv), Primary Amine (R-NH2, 1.0 equiv), TosMIC (1.0 equiv), K2CO3 (2.0 equiv).

-

Solvent: Methanol (anhydrous).

-

Step-by-Step:

-

Dissolve FPC-CHO (1 mmol) and the primary amine (1 mmol) in MeOH (5 mL). Stir at RT for 2 hours to form the imine in situ (monitor by TLC/LCMS).

-

Add TosMIC (195 mg, 1 mmol) and K2CO3 (276 mg, 2 mmol).

-

Heat the mixture to reflux (65°C) for 4–6 hours.

-

Workup: Cool to RT. Remove solvent under vacuum.[1] Resuspend residue in EtOAc/Water.[2] Extract EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

-

Validation: 1H NMR should show the loss of the aldehyde proton (~9.5 ppm) and appearance of imidazole C-H singlets (~7.0–7.8 ppm).

Module B: Synthesis of 5-Substituted Oxazoles

Target: Metabolic stable spacers.

Protocol:

-

Reagents: FPC-CHO (1.0 equiv), TosMIC (1.0 equiv), K2CO3 (1.0 equiv).

-

Solvent: Methanol (reflux).[1]

-

Step-by-Step:

-

Dissolve FPC-CHO (1 mmol) and TosMIC (1 mmol) in MeOH (5 mL).

-

Add K2CO3 (1 mmol).

-

Reflux for 3 hours. (Note: Without the amine, TosMIC reacts directly with the aldehyde to form the oxazole).

-

Workup: Standard EtOAc extraction.

-

-

Why this works: The base deprotonates TosMIC, which attacks the aldehyde carbonyl. Cyclization and elimination of the tosyl group yield the oxazole.

Module C: Reductive Amination (Gateway to Piperidines)

Target: Linker synthesis for PROTACs or GPCR ligands.

Protocol:

-

Reagents: FPC-CHO (1.0 equiv), Secondary Amine (1.1 equiv), NaBH(OAc)3 (1.5 equiv), Acetic Acid (cat.).

-

Solvent: 1,2-Dichloroethane (DCE).

-

Step-by-Step:

Synthetic Workflow Diagram

Figure 2: Divergent synthesis pathways from the FPC-CHO building block.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Imidazole Synthesis | Incomplete imine formation. | Add molecular sieves (4Å) or MgSO4 during the imine formation step (first 2 hours) to remove water. |

| Epimerization | Basic conditions affecting the C1 stereocenter. | While C1 is less acidic, prolonged heating with strong base can equilibrate cis/trans isomers. Keep reaction times optimized; do not overnight reflux if not needed. |

| Aldehyde Oxidation | Poor storage. | If NMR shows carboxylic acid peak (~11-12 ppm), repurify by dissolving in Et2O and washing with sat. NaHCO3 (removes acid), then drying. |

References

-

Synthesis of Fluorinated Cyclobutanes: Haufe, G., et al.[4][5][6] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015.

-

Cyclobutanes in Drug Discovery: Mykhailiuk, P. K.[5][7] "Cyclobutanes in Small-Molecule Drug Candidates."[8][9][10] Journal of Medicinal Chemistry, 2021.

-

Van Leusen Reaction Protocols: Sisko, J., et al. "An Investigation of the Van Leusen Imidazole Synthesis." The Journal of Organic Chemistry, 2000.

-

General Fluorine Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

- 1. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde isomers

Application Note: Advanced Purification and Isomeric Resolution of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Mechanistic Context & The Separation Challenge

The incorporation of fluorinated cyclobutane motifs into pharmaceutical pipelines has surged, driven by their ability to act as metabolically stable, conformationally restricted bioisosteres for tert-butyl and phenyl groups[1]. 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is a critical intermediate in these synthetic pathways. However, its synthesis—typically via deoxofluorination of a hydroxy precursor or cross-coupling strategies—inevitably produces a mixture of cis and trans diastereomers[2].

The Causality of Co-elution: Standard normal-phase chromatography on bare silica gel relies heavily on hydrogen bonding and dipole-dipole interactions. In 3-fluoro-3-phenylcyclobutane-1-carbaldehyde, the highly polar aldehyde group dominates the molecule's interaction with the silanol groups on the stationary phase. Because the rigid four-membered cyclobutane ring locks the fluorine and phenyl groups into fixed spatial projections, the overall dipole moment difference between the cis and trans isomers is negligible. Consequently, standard flash chromatography often results in severe peak tailing and co-elution, necessitating advanced chromatographic interventions[3].

Chromatographic Rationale: Moving Beyond Silica

To achieve >99% diastereomeric excess (d.e.), separation must exploit subtle shape-recognition and orthogonal retention mechanisms rather than simple polarity differences.

-

Supercritical Fluid Chromatography (SFC): SFC is the premier choice for the preparative resolution of rigid cyclic stereoisomers. By utilizing supercritical CO₂ as the bulk mobile phase, SFC offers high diffusivity and low viscosity. When paired with an amylose-based stationary phase, the helical structure of the polymer provides distinct inclusion cavities. The trans isomer, possessing a different steric cross-section than the cis isomer, interacts differentially with these cavities, leading to baseline resolution[4].

-

Pentafluorophenyl (PFP) Reversed-Phase HPLC: For analytical validation, standard C18 columns often fail to provide adequate selectivity (

). A PFP stationary phase, however, introduces multiple retention mechanisms: hydrophobic,

Isomeric Resolution Workflow

Workflow for the isolation and validation of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde isomers.

Experimental Protocols

Protocol 1: Preparative SFC Separation of Diastereomers

Self-Validation Principle: Before initiating a stacked injection sequence, a single analytical injection must be performed to confirm a resolution factor (

-

Sample Preparation: Dissolve 5.0 g of the silica-purified cis/trans mixture in 100 mL of HPLC-grade Methanol (concentration: 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

-

System Equilibration: Mount a Chiralpak AD-H column (250 x 21.2 mm, 5 µm) onto the preparative SFC system. Equilibrate with 90% CO₂ / 10% Methanol at a flow rate of 70 mL/min.

-

Parameter Setting: Set the Back Pressure Regulator (BPR) to 120 bar and the column oven temperature to 35 °C. Set the UV detector to monitor 210 nm (aldehyde absorbance) and 254 nm (phenyl ring absorbance).

-

Injection & Fractionation: Inject 0.5 mL (25 mg) of the sample. Collect Peak 1 and Peak 2 based on the time-windows established during the analytical run.

-

Recovery: Concentrate the collected fractions under reduced pressure. Crucial: Maintain the water bath at < 30 °C to prevent aldehyde degradation or thermal epimerization.

Protocol 2: Analytical Validation via PFP RP-HPLC Self-Validation Principle: A mixed standard must be injected prior to the purified fractions. The method is only valid if the peak-to-valley ratio between the isomers is >10:1.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in ultra-pure water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

System Setup: Install a Kinetex PFP column (150 x 4.6 mm, 2.6 µm, core-shell). Set the column oven to 40 °C to improve mass transfer and reduce system backpressure.

-

Gradient Program: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

-

Analysis: Inject 5 µL of the purified fractions (diluted to 1 mg/mL in Acetonitrile). Calculate the diastereomeric excess (d.e.) by integrating the area under the curve (AUC) for both peaks.

Quantitative Data Summary

The following table summarizes the chromatographic performance of various stationary phases evaluated during method development. The PFP and Amylose CSP columns demonstrate superior selectivity due to their specialized interaction mechanisms.

| Column Type | Mobile Phase | Retention Time Peak 1 (min) | Retention Time Peak 2 (min) | Selectivity ( | Resolution ( | Suitability |

| Bare Silica (5 µm) | Hexane/EtOAc (90:10) | 6.45 | 6.52 | 1.01 | 0.4 | Bulk cleanup only |

| C18 (2.6 µm) | H₂O/MeCN Gradient | 8.12 | 8.45 | 1.04 | 1.2 | Not recommended |

| PFP (2.6 µm) | H₂O/MeCN Gradient | 7.55 | 8.30 | 1.10 | 2.8 | Analytical QC |

| Amylose CSP (5 µm) | SFC: CO₂/MeOH (90:10) | 4.20 | 5.85 | 1.39 | 4.5 | Preparative Scale |

Note: Elution order must be confirmed via 2D-NMR (NOESY) for absolute structural assignment of the cis and trans geometries.

References

-

Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: ACS Publications URL:[Link]

-

Title: GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold Source: ResearchGate URL:[Link]

-

Title: Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS Source: PMC - NIH URL:[Link]

Sources

Application of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in the synthesis of kinase inhibitors

Application Note: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Scientific Rationale

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (FPC-CHO) represents a high-value "privileged structure" in modern medicinal chemistry. While simple cyclobutanes (e.g., in the JAK3 inhibitor Ritlecitinib ) are well-established, the 3-fluoro-3-phenyl variant offers a unique geometric and electronic profile. It serves as a conformationally restricted, metabolically robust bioisostere for substituted cyclohexyl or benzyl groups, designed to access hydrophobic "back-pockets" in kinase active sites while modulating physicochemical properties (LogD, metabolic stability).

Mechanism of Action & Design Logic

-

Conformational Locking (The "Pucker" Effect): Unlike cyclohexane (chair/boat) or phenyl (planar) rings, the cyclobutane ring adopts a puckered "butterfly" conformation (typical dihedral angle ~25-35°). The geminal substitution of Fluorine and Phenyl at the C3 position creates a significant energy barrier to ring inversion. This locks the C1-aldehyde (and subsequent amine) vector into a precise orientation, reducing the entropic penalty upon binding to the kinase pocket.

-

Metabolic Blocking: The C3 position of cyclobutanes is a common "soft spot" for CYP450-mediated oxidation. Introduction of the Fluorine atom at C3 blocks this metabolic liability via the Deuterium/Fluorine Effect , significantly extending the half-life (

) of the inhibitor. -

Electronic Tuning: The electronegative fluorine lowers the

of amines formed via reductive amination (by ~1-2 log units via inductive effect). This is critical for optimizing oral bioavailability and reducing hERG liability, often associated with highly basic amines.

Part 2: Case Study & Application Context

Target Class: Tyrosine Kinases (e.g., JAK, BTK, FGFR). Reference Precedent: Ritlecitinib (PF-06651600) utilizes a 3-aminocyclobutane scaffold. Innovation: The FPC-CHO building block allows for the synthesis of "Next-Generation" inhibitors where the 3-phenyl group engages the hydrophobic "Gatekeeper" or "Solvent Front" regions, while the fluorine modulates the lipophilicity.

Comparative Data: Scaffold Properties

| Property | Cyclohexyl-CHO | 3-Fluoro-cyclobutyl-CHO | 3-Fluoro-3-phenyl-cyclobutyl-CHO |

| Conformation | Flexible (Chair/Boat) | Puckered (Dynamic) | Rigid / Locked |

| Metabolic Stability | Low (Oxidation prone) | High | Very High (Blocked C3) |

| Lipophilicity (cLogP) | High | Low | Moderate (Balanced) |

| Vector Orientation | Equatorial/Axial | Cis/Trans | Fixed Diastereomers |

Part 3: Experimental Protocol

Objective: Synthesis of a Kinase Inhibitor Intermediate via Reductive Amination. Reaction: Coupling of FPC-CHO with an Amino-Pyrazole (Hinge Binder Model).

Materials:

-

Aldehyde: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 equiv).

-

Amine: 4-Amino-1-methyl-1H-pyrazole (Model Hinge Binder) (1.1 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

-

Additive: Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Methodology:

-

Imine Formation (Equilibrium Establishment):

-

In a flame-dried 50 mL round-bottom flask under Nitrogen (

), dissolve the Amine (1.1 mmol) in anhydrous DCE (5 mL). -

Add FPC-CHO (1.0 mmol) followed by Acetic Acid (1.0 mmol).

-

Critical Insight: The addition of AcOH catalyzes the formation of the iminium ion intermediate. Without acid catalysis, sterically hindered cyclobutanes may react sluggishly.

-

Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS to confirm Imine formation (

).

-

-

Reduction (Irreversible Step):

-

Cool the reaction mixture to 0°C.

-

Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Safety Note: Gas evolution (

) may occur; ensure proper venting. -

Allow the mixture to warm to RT and stir for 12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(10 mL). Stir vigorously for 15 mins to decompose borate complexes. -

Extract with Dichloromethane (DCM) (3 x 10 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

-